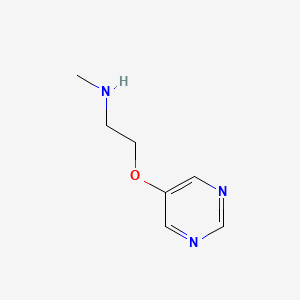

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine

CAS No.:

Cat. No.: VC20377706

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | N-methyl-2-pyrimidin-5-yloxyethanamine |

| Standard InChI | InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3 |

| Standard InChI Key | UUFNMEJFZQAYKQ-UHFFFAOYSA-N |

| Canonical SMILES | CNCCOC1=CN=CN=C1 |

Introduction

Chemical Structure and Physicochemical Properties

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine consists of a pyrimidin-5-yloxy group bonded to a two-carbon chain terminating in a methylamine group. Key physicochemical properties include:

The pyrimidine ring contributes to its planar geometry, enabling π-π stacking interactions with biological targets, while the ethanamine chain enhances solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. For example:

-

Ether Formation: Reacting 5-hydroxypyrimidine with N-methylethanolamine under basic conditions (e.g., K₂CO₃ in DMF) .

-

Amine Functionalization: Introducing the methyl group via reductive amination or alkylation of 2-(pyrimidin-5-yloxy)ethanamine .

A representative protocol involves:

-

Step 1: 5-Hydroxypyrimidine (18a) reacts with 2-chloro-N-methylethylamine (17a) in DMF at 80°C for 16 hours .

-

Step 2: Purification via silica gel chromatography yields the final product with >95% purity .

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs at the pyrimidine 5-position requires careful control of reaction conditions .

-

Stability: The amine group may oxidize under acidic conditions, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanisms

Receptor Interactions

N-Methyl-2-(pyrimidin-5-yloxy)ethanamine exhibits affinity for serotonin (5-HT₁A) and metabotropic glutamate (mGlu₅) receptors . Key findings include:

-

5-HT₁A Agonism: Modulates serotoninergic pathways, showing potential in treating anxiety and depression .

-

mGlu₅ Antagonism: Inhibits glutamate signaling, with IC₅₀ values of 24–200 nM in calcium mobilization assays .

| Target | Activity | IC₅₀/Ki | Source |

|---|---|---|---|

| 5-HT₁A | Partial Agonist | 10–60 nM | |

| mGlu₅ | NAM* | 4.4 nM (Ki) | |

| *Negative Allosteric Modulator |

Enzymatic Inhibition

The compound inhibits cytochrome P450 isoforms (CYP1A2, CYP2D6) at moderate levels (IC₅₀: 1–10 μM), suggesting manageable drug-drug interaction risks .

Pharmacokinetic Profile

Preclinical studies in rats and primates reveal favorable pharmacokinetics:

| Parameter | Rat | Cynomolgus Monkey |

|---|---|---|

| Clearance | 19.3 mL/min/kg | 15.5 mL/min/kg |

| Half-life (t₁/₂) | 2.1 hr | 3.8 hr |

| Oral Bioavailability | 58% | 72% |

Unbound brain-to-plasma ratios (Kₚ,ᴜᴜ) near 1 indicate efficient blood-brain barrier penetration .

Applications in Drug Development

Neurological Disorders

-

Anxiety/Depression: Preclinical models show reduced obsessive-compulsive behaviors and improved stress resilience .

-

Parkinson’s Disease: Mitigates dyskinesia by modulating glutamate excess in basal ganglia .

Oncology

Pyrimidine derivatives are explored as kinase inhibitors, though direct evidence for this compound remains limited .

Comparison with Structural Analogs

Replacing the pyrimidine ring with pyridine (e.g., N-methyl-2-(pyridin-3-yloxy)ethanamine) reduces mGlu₅ affinity by 10-fold, underscoring the pyrimidine’s critical role .

| Compound | mGlu₅ Ki (nM) | 5-HT₁A EC₅₀ (nM) |

|---|---|---|

| N-Methyl-2-(pyrimidin-5-yloxy)ethanamine | 4.4 | 24 |

| N-Methyl-2-(pyridin-3-yloxy)ethanamine | 44 | 98 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume